

Analytical methods for quantifying 1-(2,3-Difluorophenyl)cyclohexan-1-amine

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Compound of Interest

Compound Name: 1-(2,3-Difluorophenyl)cyclohexan-1-amine

CAS No.: 1343723-20-5

Cat. No.: B2850362

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Abstract & Scope

This application note details a validated analytical workflow for the quantification of **1-(2,3-Difluorophenyl)cyclohexan-1-amine** (2,3-DiF-PCA), a novel arylcyclohexylamine and structural analog of the dissociative anesthetic Phencyclidine (PCP). As a primary amine emerging in the New Psychoactive Substances (NPS) landscape, 2,3-DiF-PCA presents specific analytical challenges, including isobaric interference from positional isomers (e.g., 2,4- or 3,4-difluoro analogs) and thermal instability of the primary amine group during gas chromatography.

This guide provides two complementary protocols:

- LC-MS/MS (Method A): High-sensitivity quantification for biological matrices (plasma, urine) utilizing Dynamic MRM.
- GC-MS (Method B): High-resolution isomeric separation for seized material analysis, employing chemical derivatization with Pentafluoropropionic Anhydride (PFPA).

Chemical Identity & Properties

Property	Detail
IUPAC Name	1-(2,3-Difluorophenyl)cyclohexan-1-amine
Common Name	2,3-DiF-PCA, 2,3-Difluoro-phenylcyclohexylamine
Molecular Formula	C ₁₂ H ₁₅ F ₂ N
Monoisotopic Mass	211.12 g/mol
Structure Class	Arylcyclohexylamine (Primary Amine)
pKa (Calc.)	~10.5 (Basic)
LogP (Calc.)	2.8 – 3.2
Key Fragments (EI)	m/z 195 (Base), 113, 168

Sample Preparation Protocols

Effective isolation of 2,3-DiF-PCA requires addressing its basicity. We recommend Mixed-Mode Cation Exchange (MCX) for biofluids to ensure high recovery and matrix cleanup.

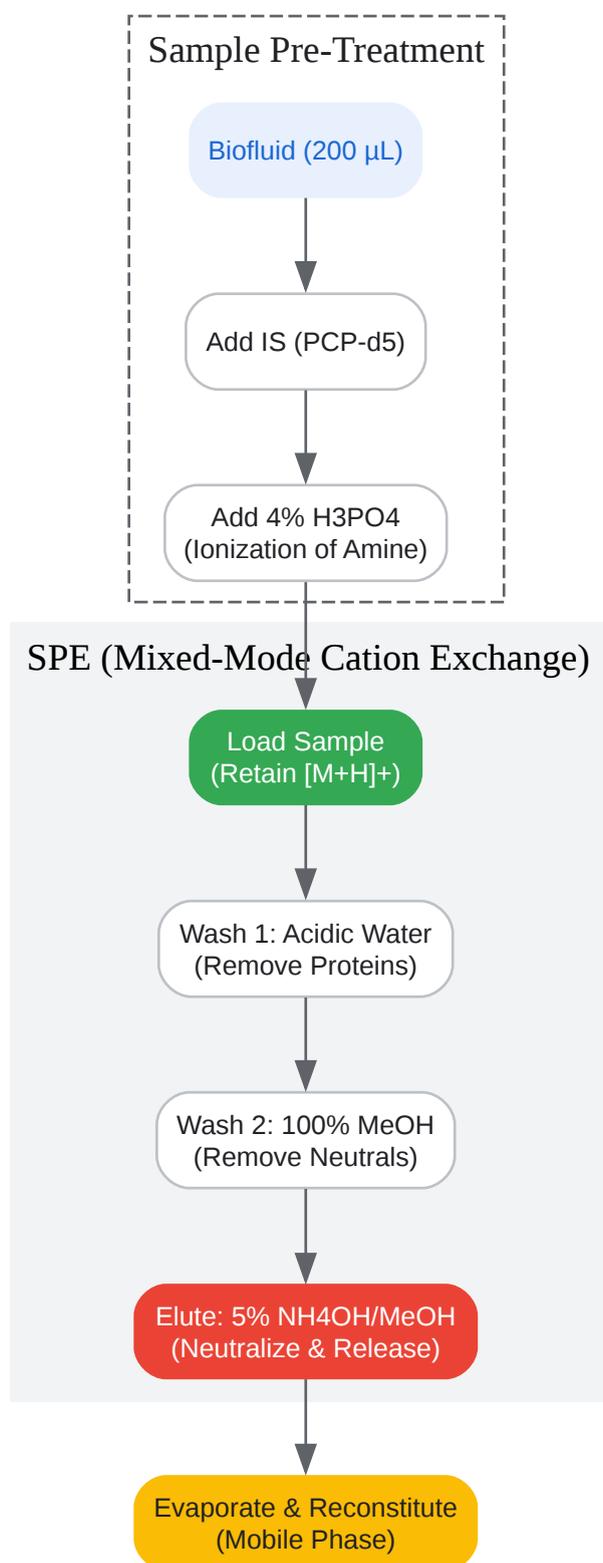
Protocol 3.1: Solid Phase Extraction (SPE) for Plasma/Urine

Target Matrix: Human Plasma (200 µL) or Urine (100 µL)

- Pre-treatment:
 - Add 20 µL Internal Standard (IS) solution (e.g., Ketamine-d4 or PCP-d5, 1 µg/mL in MeOH).
 - Dilute sample 1:3 with 4% Phosphoric Acid (H₃PO₄) to acidify (pH < 3) and disrupt protein binding. Vortex for 30s.
- Conditioning (Oasis MCX / Strata-X-C 30mg):
 - 1 mL Methanol (MeOH).

- 1 mL Ultrapure Water.
- Loading:
 - Load pre-treated sample at gravity flow or low vacuum (< 5 inHg).
- Washing:
 - Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).
 - Wash 2: 1 mL MeOH (Removes hydrophobic neutrals).
- Elution:
 - Elute with 2 x 0.5 mL 5% Ammonium Hydroxide (NH₄OH) in MeOH.
 - Note: The basic elution solvent neutralizes the charged amine, releasing it from the sorbent.
- Reconstitution:
 - Evaporate to dryness under N₂ at 40°C.
 - Reconstitute in 100 µL Mobile Phase A/B (90:10).

Visualization: Extraction Workflow



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Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of basic arylcyclohexylamines.

Method A: LC-MS/MS Quantification

Recommended for: Toxicology screening, pharmacokinetic studies.[1]

System: Agilent 6400 Series or Sciex Triple Quad 6500+ Column: Phenomenex Kinetex F5 (PFP) or Waters BEH C18 (2.1 x 100 mm, 1.7 μ m). Why PFP? Pentafluorophenyl (PFP) phases offer superior selectivity for halogenated isomers and aromatic amines compared to standard C18.

Chromatographic Conditions

- Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 10% B
 - 5.0 min: 90% B
 - 6.0 min: 90% B
 - 6.1 min: 10% B (Re-equilibration)

MS/MS Parameters (ESI Positive)

- Source Temp: 450°C
- Capillary Voltage: 3500 V
- Precursor Ion:m/z 212.1 [M+H]⁺

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Type	Mechanism
2,3-DiF-PCA	212.1	195.1	15	Quant	Loss of NH ₃ (Amine)
212.1	113.0	35	Qual	Difluorophenyl cation	
212.1	127.0	25	Qual	Ring contraction	
PCP-d5 (IS)	249.2	164.1	20	Quant	Phenylcyclohexyl-d5

Mechanistic Insight: The primary transition m/z 195.1 corresponds to the deamination of the cyclohexyl ring, forming a stable phenylcyclohexenyl cation. This is a characteristic fragmentation pathway for primary amine arylcyclohexylamines, distinct from the tropylium formation seen in N-alkylated analogs.

Method B: GC-MS with Derivatization

Recommended for: Seized drug analysis, isomer differentiation.

Primary amines like 2,3-DiF-PCA often exhibit peak tailing and thermal degradation (deamination) in GC injectors. Derivatization with PFPA (Pentafluoropropionic anhydride) is mandatory to stabilize the molecule and improve mass spectral uniqueness.

Derivatization Protocol

- Take 50 μ L of extract (in ethyl acetate) or standard.
- Add 50 μ L PFPA.
- Incubate at 70°C for 20 minutes.
- Evaporate to dryness under N₂.
- Reconstitute in 100 μ L Ethyl Acetate.

GC-MS Parameters

- Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Splitless, 250°C.
- Oven Program:
 - 80°C (hold 1 min)
 - 20°C/min to 280°C
 - Hold 5 min.
- Detection: EI Source (70 eV), Full Scan (m/z 40-500).

Spectral Interpretation (PFP Derivative)

- Derivative MW: 211 (Parent) + 146 (PFP group) - 1 (H) = 356 Da.
- Key Ions:
 - m/z 356 (Molecular Ion, weak).
 - m/z 195 (Base Peak, [M-NH-CO-C₂F₅]⁺).
 - m/z 113 (Difluorophenyl).
 - m/z 119 (C₂F₅⁺).

Validation Criteria (SWGTOX / FDA)

To ensure the method is "self-validating," the following performance metrics must be met:

- Linearity: $R^2 > 0.995$ over range 5 – 1000 ng/mL.
- Precision (CV%): < 15% (intra-day and inter-day) at LLOQ, Low, Mid, High QC.

- Accuracy (Bias): $\pm 15\%$ of nominal concentration.
- Matrix Effect: 80-120% (assessed by post-extraction spike method).
- Isomer Resolution: Baseline separation ($R_s > 1.5$) between 2,3-difluoro and 2,4-difluoro isomers using the PFP column (LC) or slow ramp GC.

Visualization: Fragmentation Pathway



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Caption: Proposed ESI+ fragmentation pathway for 2,3-DiF-PCA monitoring transitions.

References

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